molecular formula C14H11N3O2 B5569962 1-(4-methylphenyl)-6-nitro-1H-indazole

1-(4-methylphenyl)-6-nitro-1H-indazole

Cat. No.: B5569962
M. Wt: 253.26 g/mol
InChI Key: BZTDESDYMFIPLI-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse pharmacological properties and are widely studied in medicinal chemistry. The presence of a nitro group and a methylphenyl group in this compound makes it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-6-nitro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with 2-nitrobenzaldehyde in the presence of an acid catalyst. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired indazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-6-nitro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include amino derivatives, halogenated indazoles, and various substituted indazole compounds.

Scientific Research Applications

1-(4-Methylphenyl)-6-nitro-1H-indazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-6-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-1H-indazole: Lacks the nitro group but shares the indazole core structure.

    6-Nitro-1H-indazole: Similar structure but without the methylphenyl group.

    1-(4-Methylphenyl)-3-nitro-1H-indazole: Another nitro-substituted indazole with a different substitution pattern.

Uniqueness: 1-(4-Methylphenyl)-6-nitro-1H-indazole is unique due to the presence of both the nitro and methylphenyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methylphenyl)-6-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-10-2-5-12(6-3-10)16-14-8-13(17(18)19)7-4-11(14)9-15-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTDESDYMFIPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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